ethyl 3-(2-chlorophenyl)-3-[(4-phenylbutanoyl)amino]propanoate
Overview
Description
Ethyl 3-(2-chlorophenyl)-3-[(4-phenylbutanoyl)amino]propanoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as Etizolam, and it belongs to the thienodiazepine class of drugs.
Scientific Research Applications
Ethyl 3-(2-chlorophenyl)-3-[(4-phenylbutanoyl)amino]propanoate has several potential applications in scientific research. It has been found to have anxiolytic, sedative, and hypnotic effects, making it a useful compound in the study of anxiety and sleep disorders. It has also been found to have anticonvulsant properties, making it a potential treatment for epilepsy. Additionally, this compound has been found to have muscle relaxant properties, making it useful in the study of muscle-related disorders.
Mechanism of Action
The mechanism of action of ethyl 3-(2-chlorophenyl)-3-[(4-phenylbutanoyl)amino]propanoate is not fully understood. However, it is believed to work by enhancing the activity of the neurotransmitter gamma-aminobutyric acid (GABA) in the brain. GABA is an inhibitory neurotransmitter that reduces the activity of neurons in the brain, leading to a calming effect. This compound is thought to bind to the GABA receptor and enhance its activity, leading to its anxiolytic, sedative, and hypnotic effects.
Biochemical and Physiological Effects
This compound has several biochemical and physiological effects. It has been found to reduce anxiety and induce relaxation, making it useful in the treatment of anxiety and sleep disorders. It has also been found to have anticonvulsant properties, making it potentially useful in the treatment of epilepsy. Additionally, this compound has muscle relaxant properties, making it useful in the treatment of muscle-related disorders.
Advantages and Limitations for Lab Experiments
One advantage of using ethyl 3-(2-chlorophenyl)-3-[(4-phenylbutanoyl)amino]propanoate in lab experiments is its anxiolytic and sedative effects, which can help reduce stress and anxiety in animals during experiments. Additionally, its anticonvulsant and muscle relaxant properties can help reduce seizures and muscle spasms in animals during experiments. However, one limitation of using this compound in lab experiments is its potential for abuse and dependence, which can make it difficult to control and regulate its use.
Future Directions
There are several future directions for research on ethyl 3-(2-chlorophenyl)-3-[(4-phenylbutanoyl)amino]propanoate. One direction is to further investigate its mechanism of action and how it interacts with the GABA receptor. Another direction is to explore its potential for use in the treatment of anxiety, sleep disorders, epilepsy, and muscle-related disorders. Additionally, research could be conducted on its potential for abuse and dependence and how to mitigate these risks. Finally, research could be conducted on the development of new compounds based on this compound that have improved efficacy and safety profiles.
properties
IUPAC Name |
ethyl 3-(2-chlorophenyl)-3-(4-phenylbutanoylamino)propanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24ClNO3/c1-2-26-21(25)15-19(17-12-6-7-13-18(17)22)23-20(24)14-8-11-16-9-4-3-5-10-16/h3-7,9-10,12-13,19H,2,8,11,14-15H2,1H3,(H,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGKXEOLWTULDCF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C1=CC=CC=C1Cl)NC(=O)CCCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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